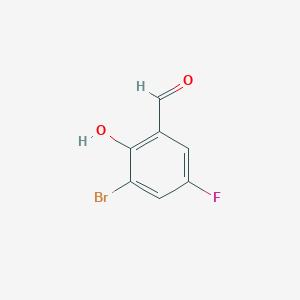

3-Bromo-5-fluoro-2-hydroxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWJLDTMGYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631002 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178546-34-4 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 5 Fluoro 2 Hydroxybenzaldehyde

Established Synthetic Routes to Halogenated Salicylaldehydes

The introduction of an aldehyde group onto a phenol (B47542) ring, particularly at the ortho position to the hydroxyl group, is a fundamental transformation in the synthesis of salicylaldehydes. For substituted phenols, achieving high regioselectivity is a primary challenge that has led to the development of various synthetic methods.

The Riemer-Tiemann reaction is a classic method for the ortho-formylation of phenols, which involves treating a phenol with chloroform (B151607) in the presence of a strong base. chemicalbook.comsynquestlabs.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile, which is attacked by the electron-rich phenoxide ion. chemicalbook.comsynquestlabs.com While effective for simple phenols like converting phenol to salicylaldehyde (B1680747), the reaction can suffer from moderate yields and lack of regioselectivity when applied to substituted phenols, sometimes yielding para-isomers as byproducts. chemicalbook.com

To overcome these limitations, modified formylation procedures have been developed. One effective method for the regioselective ortho-formylation of phenols utilizes magnesium dichloride and paraformaldehyde in the presence of triethylamine. This method gives exclusively ortho-formylation and is applicable for large-scale preparations. For instance, the formylation of 2-bromophenol (B46759) using this procedure yields 3-bromosalicylaldehyde in high purity (80-81% yield). orgsyn.org The reaction is typically heated at reflux in tetrahydrofuran (B95107) for several hours. orgsyn.org

A specific patented method for synthesizing 3-Bromo-5-fluoro-2-hydroxybenzaldehyde starts with the precursor 2-bromo-4-fluorophenol. This precursor is subjected to formylation using hexamethylenetetramine in trifluoroacetic acid (TFA), a process related to the Duff reaction. The reaction mixture is heated under reflux for an extended period (e.g., 28 hours), followed by acidic workup to yield the target aldehyde.

The necessary starting material, 4-bromo-2-fluorophenol, can be prepared by the direct bromination of 2-fluorophenol (B130384) using bromine in methylene (B1212753) chloride at low temperatures, affording the product in high yield (90%). chemicalbook.com

The direct halogenation of hydroxybenzaldehydes requires careful control to achieve the desired regioselectivity, as the hydroxyl and aldehyde groups direct incoming electrophiles to different positions. The direct bromination of 3-hydroxybenzaldehyde (B18108) with bromine in acetic acid, for example, primarily yields 2-bromo-5-hydroxybenzaldehyde, where the bromine adds ortho to the hydroxyl group. google.comuni.lu This highlights the strong directing effect of the hydroxyl group in electrophilic aromatic substitution.

Derivatization and Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by the aldehyde functional group, which readily participates in a variety of transformations to generate diverse molecular architectures.

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. A primary example of this reactivity is the initial step in Schiff base formation. The reaction begins with the nucleophilic addition of a primary amine to the aldehyde's carbonyl group. synquestlabs.com This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate known as a hemiaminal. synquestlabs.com This intermediate is typically unstable and serves as a precursor to the final imine product following a dehydration step. synquestlabs.com

One of the most common and useful transformations of salicylaldehydes is their condensation with primary amines to form Schiff bases (or imines). These reactions are typically carried out by refluxing the aldehyde and an amine in an alcohol solvent like methanol (B129727) or ethanol. google.com The resulting Schiff bases, which contain an azomethine (-C=N-) group, are important as ligands in coordination chemistry and as intermediates in the synthesis of bioactive compounds. synquestlabs.comgoogle.com For instance, 5-bromosalicylaldehyde (B98134) readily reacts with compounds like 4-aminobenzoic acid or various hydrazides to form the corresponding Schiff base ligands in high yield. These reactions demonstrate the facile nature of imine formation from halogenated salicylaldehydes.

Table 1: Examples of Schiff Base Formation with Substituted Salicylaldehydes

| Salicylaldehyde Reactant | Amine/Hydrazide Reactant | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 5-Bromosalicylaldehyde | Aniline (B41778) | Alcohol | Reflux | Bidentate Schiff base ligand |

| 5-Bromosalicylaldehyde | 4-Aminobenzoic acid | Methanol | Room Temp, 1 min | Schiff base acid |

| 5-Bromosalicylaldehyde | 4-Hydroxybenzhydrazide | Ethanol | Reflux | Schiff base hydrazone |

| 3,5-Dichlorosalicylaldehyde (B181256) | 4-Bromoaniline | Not Specified | Not Specified | Schiff base ligand |

This table is generated based on data from analogous reactions reported in the literature. google.com

The structure of this compound serves as a valuable starting point for the synthesis of fused heterocyclic systems, such as quinazolinones. Quinazolin-4-ones are important scaffolds found in many bioactive compounds and natural products. A plausible synthetic route to a quinazolinone derivative from this compound would involve a multi-step process.

First, the aldehyde group would be oxidized to a carboxylic acid, yielding 3-bromo-5-fluoro-2-hydroxybenzoic acid. Next, this acid would be converted to its corresponding amide, for example, 2-bromo-4-fluoro-6-(methylcarbamoyl)phenol, through reaction with an amine like methylamine. This resulting ortho-halobenzamide is a key precursor for cyclization. A modern, transition-metal-free method involves treating such ortho-fluorobenzamides with another amide in the presence of cesium carbonate (Cs₂CO₃) in DMSO at high temperatures. This condition facilitates a tandem SNAr reaction and subsequent intramolecular cyclization to furnish the final 2,3-disubstituted quinazolin-4-one ring system.

Transformations of this compound for Chiral Aromatic Spiroketals

General strategies for the asymmetric synthesis of aromatic spiroketals often involve the use of substituted 2-hydroxybenzaldehydes or their derivatives as key starting materials. These methods typically rely on cascade reactions catalyzed by transition metals or organocatalysts to control the stereochemistry of the newly formed spirocyclic center.

For instance, enantioselective cascade reactions employing racemic 2-(1-hydroxyallyl)phenols have been successfully developed. nih.gov These reactions, often utilizing a sequential gold and iridium catalytic system, proceed through the in situ formation of exocyclic vinyl ethers, which then undergo an asymmetric allylation and spiroketalization to yield the desired spiroketals with high enantioselectivity. nih.govresearchgate.net

Another approach involves the catalytic asymmetric synthesis of aromatic spiroketals through the hydrogenation and spiroketalization of α,α'-bis(2-hydroxyarylidene) ketones. This method also leverages transition metal catalysts to achieve high levels of stereocontrol.

Furthermore, organocatalytic methods have emerged as powerful tools for the synthesis of chiral spiro compounds. These reactions may involve the use of chiral amines, Brønsted acids, or other small organic molecules to catalyze the enantioselective formation of the spiroketal core. rsc.org

Coordination Chemistry and Metal Complexation of 3 Bromo 5 Fluoro 2 Hydroxybenzaldehyde Derivatives

Ligand Design and Coordination Capabilities of Schiff Bases from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed by the condensation of a primary amine with a carbonyl compound. nih.gov Those derived from salicylaldehyde (B1680747) and its analogues are particularly significant in coordination chemistry because they can act as versatile chelating agents for a wide range of metal ions. nih.govresearchgate.net The synthesis of Schiff bases from this compound involves a nucleophilic addition of an amine to the aldehyde group, forming a hemiaminal intermediate, which then dehydrates to produce the final imine. ossila.com

Schiff bases synthesized from this compound can be designed to act as either bidentate or tetradentate ligands. ossila.com

Bidentate Ligands: When one molecule of this compound reacts with a monoamine (e.g., aniline (B41778) or a substituted aniline), a bidentate ligand is formed. recentscientific.comresearchgate.net Coordination with a metal ion typically occurs through the deprotonated phenolic oxygen and the azomethine nitrogen atom, forming a stable six-membered chelate ring.

Tetradentate Ligands: The reaction of two equivalents of this compound with a diamine, such as ethylenediamine, results in the formation of a tetradentate ligand. ossila.comscirj.org These ligands, often referred to as "salen-type" ligands, can encircle a metal ion using two phenolic oxygen and two azomethine nitrogen donor atoms. scirj.orgnih.gov This structure generally leads to the formation of highly stable 1:1 metal-to-ligand complexes. scirj.org

The flexibility in designing these ligand architectures allows for the synthesis of metal complexes with varied geometries and coordination numbers. scirj.orginternationaljournalcorner.com

The presence and position of substituents on the salicylaldehyde ring significantly modify the electronic and steric properties of the resulting Schiff base ligands, which in turn affects the stability and structure of their metal complexes. researchgate.net

Electronic Effects: The bromo and fluoro groups on the this compound backbone are electron-withdrawing. This electronic effect influences the acidity of the phenolic hydroxyl group and the basicity of the azomethine nitrogen. An increase in the electron-withdrawing nature of the substituents generally decreases the electron density on the donor atoms, which can influence the stability of the resulting metal complexes. researchgate.net Studies on related substituted salicylaldehyde Schiff bases have shown that electron-donating groups on the aniline ring of the ligand enhance complex stability, while electron-withdrawing groups lower it. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with Schiff bases derived from this compound typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating under reflux. nih.goviosrjournals.org Another common method is the in situ template synthesis, where the metal ion directs the condensation of the aldehyde and amine to form the Schiff base complex.

Schiff bases derived from halogenated salicylaldehydes are known to form stable complexes with a wide array of transition metal ions. Research on analogous compounds provides insight into the expected complexation behavior of this compound derivatives.

For example, Schiff bases from 5-bromosalicylaldehyde (B98134) and 3,5-dichlorosalicylaldehyde (B181256) have been successfully complexed with metals such as Cu(II), Co(II), Ni(II), Mn(II), Fe(II), V(II), and Zn(II). recentscientific.comresearchgate.netinternationaljournalcorner.com Similarly, Cr(III) and Fe(III) complexes have been synthesized with related tetradentate Schiff base ligands. nih.govnih.gov Zinc(II) complexes have also been prepared from 3-bromo-5-chloro-salicylaldehyde. rsc.org The formation of these complexes demonstrates the strong coordinating ability of the N,O-donor sites provided by the Schiff base structure.

Table 1: Examples of Transition Metal Complexes with Related Halogenated Salicylaldehyde Schiff Bases

| Salicylaldehyde Precursor | Amine Component | Resulting Ligand Type | Coordinating Metal Ions | Reference |

|---|---|---|---|---|

| 5-Bromosalicylaldehyde | Aniline | Bidentate | Cu(II), Co(II), Ni(II), Mn(II), Fe(II), V(II) | recentscientific.com, researchgate.net |

| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | Bidentate | Co(II), Cu(II), Mn(II), Zn(II) | internationaljournalcorner.com |

| 5-Bromosalicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | Bidentate | Mn(II), Fe(III), Cr(III) | nih.gov |

| 3-Bromo-5-chloro-salicylaldehyde | (none - ligand only) | Bidentate (salo) | Zn(II) | rsc.org |

| 5-Bromo-2-hydroxybenzaldehyde | Nicotinic hydrazide | Tridentate | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | iosrjournals.org |

The geometry and stoichiometry of the metal complexes are determined using various analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. internationaljournalcorner.comiosrjournals.orgrsc.org

Stoichiometry: Elemental analysis helps in determining the metal-to-ligand ratio. For bidentate Schiff base ligands, complexes with a 1:2 (metal:ligand) stoichiometry are commonly formed, while tetradentate ligands typically yield 1:1 complexes. scirj.orginternationaljournalcorner.com

Coordination Geometries: The coordination environment around the central metal ion can vary significantly. Based on studies of similar complexes, several geometries are possible:

Tetrahedral: Often observed for Zn(II) and some Co(II) complexes. internationaljournalcorner.comiosrjournals.org

Square Planar: Common for Ni(II) and Cu(II) complexes. nih.gov

Octahedral: Frequently found for Cr(III), Fe(III), Mn(II), and Co(II), where additional coordination sites are occupied by solvent molecules (like water) or other co-ligands. nih.govinternationaljournalcorner.comrsc.org

Square Pyramidal: Can be adopted by Cu(II) and vanadyl (VO(IV)) complexes. nih.gov

Single-crystal X-ray diffraction provides definitive structural information. For instance, the crystal structure of a Zn(II) complex with a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde revealed a slightly distorted tetrahedral geometry. iosrjournals.org A related Zn(II) complex with 3-bromo-5-chloro-salicylaldehyde was found to have an octahedral geometry with two water molecules completing the coordination sphere. rsc.org

Table 2: Common Geometries of Metal Complexes with Salicylaldehyde-type Schiff Bases

| Metal Ion | Common Coordination Geometry | Reference |

|---|---|---|

| Cu(II) | Square Planar, Square Pyramidal, Octahedral | internationaljournalcorner.com, nih.gov |

| Ni(II) | Square Planar, Octahedral | nih.gov, iosrjournals.org |

| Co(II) | Tetrahedral, Octahedral | internationaljournalcorner.com, iosrjournals.org |

| Zn(II) | Tetrahedral, Octahedral | internationaljournalcorner.com, iosrjournals.org, rsc.org |

| Cr(III) | Octahedral, Tetragonal | nih.gov |

Intramolecular and Intermolecular Interactions within Metal Complexes

Intramolecular Interactions: A key feature of Schiff bases derived from ortho-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). mdpi.com This interaction creates a stable six-membered pseudoaromatic ring and contributes to the planarity of the ligand. mdpi.com Upon complexation, this proton is lost, and the phenolic oxygen coordinates to the metal ion.

Intermolecular Interactions: In the crystal lattice, the complexes are held together by weaker forces. Studies on related halogenated salicylaldehyde derivatives show the importance of various non-covalent interactions. nih.govresearchgate.net These can include:

π-π Stacking: Interactions between the aromatic rings of adjacent complex molecules. nih.govresearchgate.net

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving carbon-hydrogen bonds and electronegative oxygen or fluorine atoms. nih.gov

Halogen Interactions: Interactions such as F···O contacts can also contribute to the stability of the crystal packing. nih.gov

These subtle interactions play a crucial role in determining the supramolecular architecture of the metal complexes in the solid state.

Intramolecular Hydrogen Bonding in Salicylaldehyde-Derived Ligands

A defining characteristic of 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde functionality. This interaction is crucial in stabilizing the planar conformation of the molecule and influencing its reactivity and coordination behavior. In derivatives such as this compound, this hydrogen bond is preserved and plays a significant role in the structure of the free ligand and its subsequent metal complexes.

The formation of this hydrogen bond creates a six-membered pseudo-aromatic ring, which enhances the stability of the molecule. This interaction is evident in the crystal structures of related compounds, such as 3-chloro-5-fluorosalicylaldehyde, where the O—H⋯O distance is a key indicator of the strength of the bond. nih.gov For instance, in 3-chloro-5-fluorosalicylaldehyde, this distance is 2.6231 (19) Å, which is characteristic of a strong intramolecular hydrogen bond. nih.gov This bonding motif holds the molecule in a planar arrangement, which is a prerequisite for the formation of many coordinated structures, particularly in the formation of Schiff base ligands. nih.govinternationaljournalcorner.com

Upon coordination to a metal ion, the phenolic proton is typically lost, and the oxygen atom becomes one of the donor sites of the ligand. However, the foundational planarity established by the initial hydrogen bond is often maintained in the resulting metal complex.

Halogen-Halogen and π-Stacking Interactions in Crystal Packing

The presence of bromine and fluorine atoms on the aromatic ring of this compound introduces the possibility of specific non-covalent interactions that can play a crucial role in the crystal packing of its derivatives and their metal complexes. These interactions, namely halogen-halogen and π-stacking, are significant forces in supramolecular chemistry, directing the assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

π-Stacking Interactions: The aromatic ring of the salicylaldehyde moiety provides a platform for π-stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions can be face-to-face or offset and are characterized by specific centroid-to-centroid and inter-planar distances. mdpi.com In the crystal packing of 3-chloro-5-fluorosalicylaldehyde, offset face-to-face π-stacking is observed, with a ring centroid-to-centroid distance of 3.7154 (3) Å. nih.gov This demonstrates the importance of such interactions in the solid-state organization of even the uncomplexed ligand.

When these ligands are incorporated into metal complexes, the nature of the π-stacking can be further influenced by the coordination geometry and the presence of other ligands. For instance, in octahedral metal complexes with terpyridine ligands, π-stacking interactions between the aromatic rings of adjacent ligands are a common feature, with centroid-centroid distances typically in the range of 3.79 to 4.01 Å. mdpi.com The interplay between halogen bonding and π-stacking can lead to complex and interesting supramolecular structures. The relative strength and directionality of these interactions will ultimately determine the final crystal packing arrangement.

Below is a table summarizing key interaction distances observed in the crystal structures of related halogenated salicylaldehyde derivatives, which can serve as a reference for the expected interactions in complexes of this compound.

| Interaction Type | Compound | Distance (Å) | Reference |

| Intramolecular H-Bond (O-H···O) | 3-Chloro-5-fluorosalicylaldehyde | 2.6231 (19) | nih.gov |

| π-Stacking (centroid-centroid) | 3-Chloro-5-fluorosalicylaldehyde | 3.7154 (3) | nih.gov |

| π-Stacking (centroid-centroid) | 3,5-Dibromo-2-hydroxybenzaldehyde | 3.776 (7) and 4.040 (8) | researchgate.net |

| Halogen-Halogen (Br···Br) | 3,5-Dibromo-2-hydroxybenzaldehyde | 3.772 (4) | researchgate.net |

Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the characteristic functional groups present in 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and its derivatives. For the related compound 5-Bromo-2-Hydroxybenzaldehyde, FT-IR spectra were recorded in the range of 4000–450 cm⁻¹. nih.gov Theoretical calculations using Density Functional Theory (DFT) have been employed to analyze the vibrational modes of molecules like 5-Bromo-2-Hydroxybenzaldehyde, which aids in the interpretation of experimental spectra. nih.gov These studies help in pinpointing the vibrations associated with key functional groups such as O-H, C-H, C=O, and C-C bonds, which are crucial for confirming the molecular structure. nih.gov The analysis of these vibrations also provides insights into the molecule's stability. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for Related Salicylaldehyde (B1680747) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | ~3400-3200 | nih.gov |

| C=O (Aldehyde) | Stretching | ~1700-1680 | nih.gov |

| C-H (Aromatic) | Stretching | ~3100-3000 | nih.gov |

| C-C (Aromatic) | Stretching | ~1600-1450 | nih.gov |

| C-Br | Stretching | ~600-500 | nih.gov |

| C-F | Stretching | ~1250-1000 | researchgate.net |

This table presents typical ranges for vibrational frequencies based on data for related salicylaldehyde derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the structural assignments. researchgate.net The chemical shifts observed in the NMR spectrum provide detailed information about the electronic environment of each proton and carbon atom, which is influenced by the presence of electronegative atoms like bromine and fluorine, as well as the hydroxyl and aldehyde groups. researchgate.net For instance, in a derivative, the chemical shifts of the aromatic protons are key indicators of their positions relative to the various substituents. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Aromatic (H-4) | 7.2 - 7.6 | Doublet |

| Aromatic (H-6) | 7.0 - 7.4 | Doublet |

| Hydroxyl (-OH) | 10.5 - 11.5 | Singlet (broad) |

Note: These are predicted values based on the structure and known effects of substituents. Actual experimental values may vary.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 5-Bromo-2-Hydroxybenzaldehyde, a related compound, was measured in chloroform (B151607) in the 200–1100 nm range. nih.gov Such studies help in understanding the electronic properties, including the absorbance and the effect of solvents on the wavelength of maximum absorption (λmax). nih.gov The electronic transitions are typically of the n→π* and π→π* type, associated with the carbonyl group and the aromatic ring. researchgate.net For a Schiff base derivative of 5-bromosalicylaldehyde (B98134), electronic absorption bands were observed around 23202 and 30485 cm⁻¹, which were attributed to n-π* and π-π* transitions, respectively. researchgate.net

Table 3: Electronic Absorption Data for a Related Salicylaldehyde Derivative

| Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| Chloroform | ~250-280 | π→π* | nih.gov |

| Chloroform | ~330-360 | n→π* | nih.gov |

This table shows typical absorption maxima based on data for 5-Bromo-2-Hydroxybenzaldehyde.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on derivatives of this compound, such as 3-Bromo-2-hydroxybenzaldehyde and 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, reveal that the molecules are nearly planar. nih.govresearchgate.net For 3-Bromo-2-hydroxybenzaldehyde, the root-mean-square deviation from the plane of all non-hydrogen atoms is a mere 0.0271 Å. nih.gov Similarly, in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, all non-hydrogen atoms, except for those in the methyl groups of the tert-butyl substituent, lie approximately in a common plane with an r.m.s. deviation of 0.011 Å. researchgate.net This planarity is a common feature in salicylaldehyde derivatives. nih.gov

A prominent feature in the crystal structures of these compounds is the presence of a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the oxygen atom of the aldehyde group. nih.govresearchgate.net In 3-Bromo-2-hydroxybenzaldehyde, the O···O distance is 2.6364 (16) Å with an O—H···O angle of 154 (2)°. nih.gov This type of hydrogen bonding is a stabilizing factor for the molecular conformation and is consistently observed in various salicylaldehyde derivatives. nih.govresearchgate.net

The crystal packing of these molecules is governed by a variety of weak intermolecular interactions. In the crystal structure of 2-Bromo-5-fluorobenzaldehyde (B45324), short Br···F interactions are observed at distances of 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å. researchgate.net Offset face-to-face π-stacking interactions are also present, with centroid-centroid distances of 3.8699 (2) Å. researchgate.net For 3-Bromo-2-hydroxybenzaldehyde, the crystal structure is organized by weak intermolecular C-H···Br interactions (H···Br distance of 3.05 Å) and offset face-to-face π-stacking with a centroid-to-centroid distance of 3.752 (1) Å. nih.gov In the case of 3-chloro-5-fluorosalicylaldehyde, weak intermolecular C—H⋯O, C—H⋯F, and F⋯O interactions, along with offset face-to-face π-stacking, contribute to the supramolecular assembly. nih.gov

Table 4: Intermolecular Interaction Data from X-ray Crystallography for Related Compounds

| Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Br···F | 3.1878 (14) | researchgate.net |

| 2-Bromo-5-fluorobenzaldehyde | π-stacking (centroid-centroid) | 3.8699 (2) | researchgate.net |

| 3-Bromo-2-hydroxybenzaldehyde | C-H···Br | 3.05 | nih.gov |

| 3-Bromo-2-hydroxybenzaldehyde | π-stacking (centroid-centroid) | 3.752 (1) | nih.gov |

| 3-chloro-5-fluorosalicylaldehyde | π-stacking (centroid-centroid) | 3.7154 (3) | nih.gov |

Theoretical and Computational Chemistry Investigations of 3 Bromo 5 Fluoro 2 Hydroxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

No published studies were identified that have performed the requested quantum chemical calculations on 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. Such calculations are crucial for understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP-D3, PBE0-D3, ωB97X-D)

There are no available research findings that have employed Density Functional Theory (DFT) methods like B3LYP-D3, PBE0-D3, or ωB97X-D to analyze this compound. These methods are workhorses in computational chemistry for predicting molecular structures, energies, and other properties with a good balance of accuracy and computational cost. The inclusion of dispersion corrections (like D3) is vital for accurately describing non-covalent interactions.

Ab Initio Electronic Structure Calculations

Similarly, no records of ab initio electronic structure calculations for this compound were found. Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for benchmarking and validating results from other methods like DFT.

Analysis of Molecular Parameters and Energetics

Detailed analysis of the molecular parameters and energetics for this compound, which would be derived from the aforementioned computational methods, is not present in the current body of scientific literature.

Optimized Geometries, Bond Lengths, and Bond Angles

Without computational studies, there is no data available for the optimized geometry of this compound. Consequently, specific values for bond lengths (e.g., C-Br, C-F, O-H, C=O) and bond angles, which define the three-dimensional structure of the molecule, cannot be provided.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. As no relevant studies have been published, the energies of these orbitals and the corresponding energy gap for this compound remain uncharacterized.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electrophilic and nucleophilic sites. This visual tool is invaluable for predicting intermolecular interactions. However, no MEP surface maps for this compound have been generated and analyzed in published research.

Dipole Moments and Atomic Charge Distributions

The distribution of electrons within a molecule is rarely uniform, leading to a molecular dipole moment and a landscape of partial positive and negative charges on individual atoms. These features are critical in determining how a molecule interacts with itself and with other molecules, influencing its solubility, reactivity, and intermolecular forces.

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom. This allows for a quantitative understanding of the electron distribution. In this compound, the oxygen atom of the carbonyl group and the phenolic oxygen would carry significant negative charges. The hydrogen of the hydroxyl group would be electropositive. The carbon atoms in the aromatic ring would exhibit a more complex charge distribution, influenced by the competing electron-withdrawing effects of the bromo, fluoro, and aldehyde groups and the electron-donating effect of the hydroxyl group.

A comprehensive study on the related molecule 5-bromo-2-hydroxybenzaldehyde utilized DFT calculations to investigate its electronic properties, including charge distribution, which is fundamental to understanding its reactivity. nih.gov Such studies help in identifying the electrophilic and nucleophilic sites within the molecule. nih.gov

Table 1: Illustrative Atomic Charge Distribution Data

(Note: The following table is illustrative of the type of data generated from computational analysis. Specific values for this compound are not available in the searched literature.)

| Atom | Predicted Partial Charge (e) |

| O (carbonyl) | Data not available |

| O (hydroxyl) | Data not available |

| Br | Data not available |

| F | Data not available |

| C (ring) | Data not available |

| H (hydroxyl) | Data not available |

Computational Prediction of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations can help assign experimental peaks to specific molecular motions or electronic transitions.

DFT calculations are commonly employed to predict vibrational frequencies (IR spectra). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the force constants and, subsequently, the vibrational modes of the molecule. A comparison between the calculated and experimental spectra can confirm the molecular structure. For a similar compound, 5-bromo-2-hydroxybenzaldehyde, theoretical calculations using the B3LYP/6-311++G(d,p) basis set were performed to analyze its vibrational modes. nih.gov

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations provide information about the wavelengths of maximum absorbance (λmax) and the nature of the electronic excitations, for instance, from a π to a π* orbital.

Table 2: Illustrative Predicted Spectroscopic Data

(Note: The following table illustrates the kind of spectroscopic data that can be predicted computationally. Specific values for this compound are not available in the searched literature.)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| Infrared (IR) | O-H stretch | Data not available |

| Infrared (IR) | C=O stretch | Data not available |

| UV-Visible | λmax | Data not available |

| ¹H NMR | Chemical Shift (δ) | Data not available |

| ¹³C NMR | Chemical Shift (δ) | Data not available |

Theoretical Insights into Supramolecular Assembly and Intermolecular Forces

The way molecules arrange themselves in the solid state is governed by a delicate balance of intermolecular forces. Theoretical studies can provide profound insights into these interactions, explaining crystal packing and the formation of supramolecular assemblies.

For halogenated aromatic compounds like this compound, several types of non-covalent interactions are expected to be significant. These include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and potentially the fluorine and bromine atoms can act as acceptors. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is also highly probable, which would affect the molecule's conformation.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as an electrophilic region (a σ-hole) and interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen or halogen atoms.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. These interactions can be face-to-face or offset.

A crystallographic and computational study on 2-bromo-5-fluorobenzaldehyde (B45324), an isomer of the title compound, revealed the presence of short Br⋯F interactions and offset face-to-face π-stacking interactions, which direct the crystal packing. researchgate.net Such forces are crucial in determining the solid-state structure and properties of these types of molecules. The interplay of these various weak interactions dictates the final, most stable three-dimensional arrangement of the molecules in a crystal.

Advanced Materials Applications and Functional Relevance of 3 Bromo 5 Fluoro 2 Hydroxybenzaldehyde Derived Compounds

Organic Electronics and Optoelectronic Devices

The structural characteristics of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde make it an excellent precursor for the synthesis of organic functional materials. Derivatives of this compound, particularly Schiff bases, have shown significant promise in the field of organic electronics and optoelectronics.

Precursors for Dyes in Organic Light-Emitting Diodes (OLEDs)

Schiff bases synthesized from this compound and its isomers are key components in the creation of coordination complexes that function as dyes in Organic Light-Emitting Diodes (OLEDs). ossila.com These Schiff base ligands, which can be bidentate or tetradentate, form stable complexes with metal ions. ossila.com The resulting metal complexes possess desirable photophysical properties, making them suitable as emissive materials in the OLED active layer. The electronic properties of these dyes can be fine-tuned by modifying the substituents on the salicylaldehyde (B1680747) ring, which in turn affects the color and efficiency of the emitted light. ossila.com

Components in Dye-Sensitized Solar Cells (DSSCs)

The same class of Schiff base complexes derived from halogenated salicylaldehydes demonstrates significant potential in the field of solar energy conversion. These coordination complexes can act as sensitizer (B1316253) dyes in Dye-Sensitized Solar Cells (DSSCs). ossila.com In a DSSC, the dye absorbs sunlight and injects electrons into a semiconductor material, initiating the process of converting light into electrical energy. Research has shown that DSSCs utilizing dyes based on 5-Bromo-3-fluorosalicylaldehyde, a positional isomer of the title compound, can achieve a power conversion efficiency of approximately 7.7%. ossila.com This highlights the potential of this class of compounds in developing efficient and cost-effective solar cell technologies.

Investigation of Aggregation-Induced Emission Enhancement (AIEE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and optoelectronic devices. Schiff bases derived from salicylaldehyde and its substituted analogues are known to exhibit AIE or Aggregation-Induced Emission Enhancement (AIEE). researchgate.net The restriction of intramolecular rotation in the aggregated state is a widely accepted mechanism for the AIE/AIEE effect. researchgate.net Specifically, a novel class of Zn(II) Schiff base complexes synthesized from a derivative of 5-Bromo-3-fluorosalicylaldehyde has been investigated for its AIEE properties, demonstrating the potential of these compounds in the development of advanced fluorescent materials. ossila.com

Semiconductor Synthesis Intermediates

This compound is classified as a crucial intermediate in the synthesis of organic semiconductors. ossila.com The presence of halogen atoms and the reactive aldehyde group allows for its incorporation into larger conjugated systems, which are the fundamental components of organic semiconductors. These materials are utilized in a variety of electronic applications, including Organic Field-Effect Transistors (OFETs) and organic photovoltaics. ossila.com The ability to tailor the electronic properties of the final semiconductor material through the selection of substituted salicylaldehyde precursors is a key advantage in this field. ossila.com

Role as a Synthetic Intermediate in Agrochemical and Pharmaceutical Research

The inherent reactivity and structural features of this compound and its derivatives make them valuable building blocks in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. google.comgoogle.com

Halogenated salicylaldehydes and their derivatives, such as hydrazones, are important starting materials for the preparation of various agrochemicals, including herbicides and fungicides. google.com Salicylaldehyde itself has been shown to be effective in controlling slugs, as well as butterfly and moth larvae. mdpi.com Furthermore, metal complexes of Schiff bases derived from brominated salicylaldehydes have been reported to have applications in the agrochemical sector due to their fungicidal properties. nih.govresearchgate.net

In the pharmaceutical realm, salicylaldehyde derivatives are widely used in drug design and discovery. google.com Schiff bases synthesized from these compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govnih.gov For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria. mdpi.com

Building Block for ATX Inhibitors

Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various diseases, including cancer, inflammation, and fibrosis. nih.govnih.gov As such, the development of ATX inhibitors is a significant area of pharmaceutical research. nih.govnih.gov While a direct synthesis of ATX inhibitors from this compound is not explicitly documented in readily available literature, the salicylaldehyde scaffold is a versatile starting point for the synthesis of diverse heterocyclic and substituted aromatic compounds used in medicinal chemistry. The diverse structures of known ATX inhibitors suggest that novel inhibitor candidates could potentially be designed and synthesized utilizing the unique reactivity of functionalized salicylaldehydes like this compound. nih.govnih.gov For example, salicylaldehyde-based compounds have been explored as covalent inhibitors for other enzymes, demonstrating the potential of this chemical motif in inhibitor design. nih.gov

Contribution to Bioactive Compound Synthesis

The strategic placement of the bromo, fluoro, and hydroxyl groups on the benzaldehyde (B42025) ring system makes this compound an ideal precursor for generating complex molecular architectures with potential therapeutic applications. The aldehyde functionality serves as a convenient handle for the formation of Schiff bases and hydrazones, two classes of compounds renowned for their broad spectrum of biological activities.

Schiff bases, formed through the condensation of this compound with various primary amines, represent a significant avenue of exploration. These imine-containing compounds and their subsequent metal complexes have been a focal point of research due to their potential as antibacterial and antifungal agents. The presence of the halogen substituents on the salicylaldehyde ring is thought to enhance the lipophilicity of the resulting Schiff base, facilitating its transport across microbial cell membranes. Furthermore, the hydroxyl group and the azomethine nitrogen provide excellent coordination sites for metal ions, leading to the formation of stable metal complexes. These complexes often exhibit enhanced biological activity compared to the free Schiff base ligands, a phenomenon attributed to the principles of chelation therapy.

Similarly, the reaction of this compound with hydrazides yields hydrazone derivatives. Hydrazones are another class of compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The introduction of the 3-bromo-5-fluoro-2-hydroxyphenyl moiety into a hydrazone scaffold can significantly influence its biological profile.

While extensive research has been conducted on derivatives of similar salicylaldehydes, such as 5-bromosalicylaldehyde (B98134) and 5-chlorosalicylaldehyde, detailed investigations into the bioactive properties of compounds derived specifically from this compound are an emerging area of interest. The available literature suggests that the unique electronic properties conferred by the fluorine atom, in combination with the bromine atom, can lead to compounds with distinct and potentially superior bioactive profiles.

Below are tables detailing research findings on bioactive compounds derived from salicylaldehyde analogues, highlighting the potential for derivatives of this compound.

Research Findings on Bioactive Salicylaldehyde Derivatives

| Derivative Class | Starting Aldehyde | Reactant | Resulting Compound Type | Reported Biological Activity | Reference |

|---|---|---|---|---|---|

| Schiff Bases | 5-Chlorosalicylaldehyde | Primary Amines | Schiff Bases | Antibacterial and Antifungal | nih.gov |

| Schiff Bases | Salicylaldehyde | Various Amines | Schiff Bases | Moderate to good antimicrobial activity | researchgate.net |

| Schiff Bases | Salicylaldehyde | 2-Substituted Anilines | Schiff Bases and their Cu(II), Ni(II), and Co(II) complexes | Anti-inflammatory and Antiulcer |

Research Findings on Bioactive Hydrazone Derivatives

| Derivative Class | Starting Aldehyde | Reactant | Resulting Compound Type | Reported Biological Activity | Reference |

|---|---|---|---|---|---|

| Hydrazones | 4-substituted benzaldehydes | 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Thiazole-bearing Hydrazones | Antimicrobial and Antioxidant | mdpi.com |

| Hydrazones | Nitrofurazone analogues | Hydrazides | Hydrazide-hydrazones | Broad-spectrum antimicrobial activity | nih.gov |

The promising results from these related studies underscore the significant potential of this compound as a key building block in the synthesis of novel bioactive compounds. Further focused research on its derivatives is warranted to fully elucidate their therapeutic capabilities.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde often involves multi-step processes that may utilize hazardous reagents. A patent describes a method starting from 2-bromo-4-fluorophenol, which is reacted with hexamethylenetetramine in trifluoroacetic acid. google.com Another documented route involves the bromination of 5-fluorosalicylaldehyde using N-Bromosuccinimide in dimethylformamide. ambeed.com

Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. Key areas of exploration include:

One-Pot Syntheses: Combining multiple reaction steps into a single operation significantly reduces solvent waste, energy consumption, and purification efforts. The development of a one-pot method for the direct, regioselective bromination and formylation of a suitable fluorophenol precursor would represent a substantial advancement.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a continuous flow process could streamline its production, particularly for industrial applications. This approach minimizes the handling of hazardous intermediates and allows for real-time optimization.

Green Reagents and Catalysts: The exploration of more environmentally benign brominating agents and catalysts is a critical avenue. Moving away from harsh acids and potentially toxic reagents towards solid acid catalysts or enzyme-based transformations could drastically improve the environmental footprint of the synthesis.

Rational Design of Novel Ligands for Diverse Metal Complexes

The true potential of this compound is unlocked when it serves as a precursor for more complex molecular architectures, particularly Schiff base ligands. The aldehyde group readily undergoes condensation reactions with primary amines to form imines (C=N), while the phenolic hydroxyl group provides a coordination site for metal ions.

The presence of both bromo and fluoro substituents on the aromatic ring allows for fine-tuning of the electronic properties of the resulting ligands. This, in turn, influences the characteristics of the subsequently formed metal complexes. Future research in this area is directed towards:

Tailoring Electronic Properties: The electron-withdrawing nature of the halogen atoms can be systematically varied by creating a library of ligands. By reacting this compound with a diverse range of amines (aliphatic, aromatic, and heterocyclic), a wide array of Schiff base ligands with tailored steric and electronic profiles can be generated.

Multi-metallic and Heterometallic Complexes: The design of larger, more complex ligands capable of binding multiple metal ions is an exciting frontier. These multi-metallic systems could exhibit unique magnetic, catalytic, or photophysical properties. For instance, half-sandwich Ru(II) complexes have been synthesized using this aldehyde as a precursor, demonstrating its utility in organometallic chemistry. amazonaws.com

Sensor Development: The strategic placement of the fluoro and bromo groups can influence the photophysical properties (e.g., fluorescence) of the ligands and their metal complexes. This opens up possibilities for designing selective and sensitive chemosensors for specific metal ions or anions.

Exploration of New Applications in Functional Materials and Supramolecular Chemistry

The derivatives of this compound, especially its metal complexes, are promising candidates for a new generation of functional materials. The interplay between the organic ligand and the metal center can give rise to a host of useful properties.

Emerging applications being explored include:

Organic Light-Emitting Diodes (OLEDs): Metal complexes of Schiff bases derived from substituted salicylaldehydes have been investigated for their electroluminescent properties. The halogen substituents on the this compound framework can enhance spin-orbit coupling, which is beneficial for promoting phosphorescence in OLEDs, potentially leading to higher efficiencies.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are in demand for applications in telecommunications and optical computing. The inherent asymmetry and charge-transfer characteristics of Schiff base complexes make them promising NLO candidates. The specific halogenation pattern of the title compound could be leveraged to optimize these properties.

Supramolecular Assemblies: The ability of the bromine and fluorine atoms to participate in halogen bonding, in addition to conventional hydrogen bonding and π-π stacking, makes derivatives of this compound excellent candidates for constructing complex supramolecular architectures. These ordered assemblies could find use in areas such as gas storage, catalysis, and the development of "smart" materials that respond to external stimuli.

Advanced Computational Modeling for Predictive Material Design and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. For a molecule like this compound and its derivatives, computational modeling offers predictive power that can guide and accelerate experimental work.

Future research will heavily rely on computational methods for:

Predicting Molecular Properties: DFT calculations can accurately predict geometric parameters, vibrational frequencies (IR and Raman spectra), and electronic properties. The calculation of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the reactivity and charge-transfer characteristics of the molecule and its potential derivatives.

Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of reaction pathways. This is invaluable for optimizing synthetic conditions and for understanding the mechanism of action of new catalysts or the formation of novel materials. For example, understanding the reaction mechanism for the formation of Schiff base ligands and their metal complexes can lead to more rational design strategies.

Virtual Screening for Applications: Before undertaking extensive synthetic work, computational methods can be used to screen a virtual library of potential derivatives for desired properties. For instance, Time-Dependent DFT (TD-DFT) can predict the absorption and emission spectra of potential fluorescent sensors or OLED materials, allowing researchers to prioritize the most promising candidates for synthesis. Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for intermolecular interactions, aiding in the design of supramolecular structures.

Below is an interactive table summarizing the key future research directions and the computational tools that can be applied.

| Research Area | Key Objectives | Relevant Computational Tools |

| Sustainable Synthesis | Develop one-pot and flow chemistry routes; identify green catalysts. | DFT for reaction mechanism and catalyst design. |

| Novel Ligand Design | Create ligands with tailored electronic and steric properties for metal complexation. | DFT for electronic structure analysis; QTAIM for bond analysis. |

| Functional Materials | Develop new materials for OLEDs, NLO, and sensors. | TD-DFT for predicting optical properties; MEP for interaction sites. |

| Supramolecular Chemistry | Construct ordered assemblies using non-covalent interactions. | DFT with dispersion correction for studying intermolecular forces. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-fluoro-2-hydroxybenzaldehyde, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with 2-hydroxybenzaldehyde derivatives. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) at position 5, followed by bromination at position 3 using NBS (N-bromosuccinimide) in a DMF/acetic acid mixture .

- Step 2 : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Step 3 : Confirm structure using /-NMR (e.g., δ ~10 ppm for aldehyde proton) and FT-IR (C=O stretch ~1680 cm) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Use SHELX software for single-crystal X-ray diffraction. Prepare crystals via slow evaporation of a saturated DCM/methanol solution .

- Analyze hydrogen bonding (O–H···O/F interactions) and dihedral angles between aromatic rings and substituents. Compare with DFT-optimized geometries to validate experimental data .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- Wear PPE (gloves, goggles) due to skin/eye irritation risks (similar to 3-bromobenzaldehyde ).

- Store in amber vials at 2–8°C to prevent aldehyde oxidation .

- Neutralize spills with sodium bicarbonate, followed by ethanol rinse .

Advanced Research Questions

Q. How does the electronic nature of the bromo-fluoro substituents influence reactivity in cross-coupling reactions?

- Analysis :

- Electrophilicity : The electron-withdrawing -Br and -F groups activate the aldehyde for nucleophilic attack, enabling Suzuki-Miyaura couplings with arylboronic acids (e.g., forming biaryl intermediates) .

- Steric Effects : Steric hindrance at position 3 (Br) may reduce coupling efficiency; optimize using Pd(OAc)/SPhos ligand in THF at 80°C .

Q. What strategies mitigate degradation during long-term storage or under reactive conditions?

- Stability Studies :

- Thermal Stability : TGA/DSC shows decomposition onset at ~150°C. Avoid prolonged heating above 100°C .

- Photostability : UV-Vis spectra (λ~270 nm) indicate photodegradation under UV light; use UV-blocking glassware .

- Solution Stability : Monitor aldehyde oxidation to carboxylic acid via LC-MS; add 0.1% BHT (butylated hydroxytoluene) as a stabilizer in DMSO stocks .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Approach :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The C-4 position (meta to -Br/-F) shows higher electron density, favoring electrophilic substitution .

- Validate predictions by synthesizing nitro- or sulfonyl derivatives and comparing -NMR shifts with computed spectra .

Methodological Considerations

- Contradiction Resolution : Conflicting reports on bromination efficiency (e.g., NBS vs. Br) can be resolved by running parallel small-scale reactions with in situ -NMR monitoring .

- Impurity Profiling : Use preparative HPLC (C18 column, 70:30 MeOH/HO) to isolate by-products (e.g., di-brominated analogs) and characterize via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。